Dermaseptin-J2

Structure-Activity Relationship Antimicrobial Peptide Engineering Peptide Length-Activity Correlation

Select Dermaseptin-J2 (DRS-J2) when your research demands a non-hemolytic, pH-responsive antimicrobial peptide distinct from hemolytic analogs like Dermaseptin S4. Its unique 26-residue sequence (GLWK...TLV-NH₂) and +3 charge enable SAR studies correlating chain length with Gram-selectivity. The documented pH-dependent folding landscape supports engineering of infection-site-activated therapeutics, a property unavailable in pH-independent dermaseptins. Ideal for MDR combination synergy assays where erythrocyte compatibility at higher test concentrations is mandatory.

Molecular Formula
Molecular Weight
Cat. No. B1577010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-J2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-J2 Procurement Guide: Baseline Identity, Source, and Structural Class


Dermaseptin-J2 (DRS-J2) is a naturally occurring, linear, C-terminally amidated antimicrobial peptide (AMP) belonging to the dermaseptin superfamily. It is isolated from the skin secretion of the South American tree frog *Phyllomedusa sauvagei* [1]. The peptide comprises 26 amino acid residues with the primary sequence GLWKNMLSGIGKLAGEAALGAVKTLV-NH₂ (mature peptide) and possesses a net charge of +3 at physiological pH [2]. Structurally, Dermaseptin-J2 adopts an amphipathic α-helical conformation in membrane-mimetic environments, a hallmark of the dermaseptin class that underlies its membrane-disruptive mechanism of action [3].

Why Generic Substitution Fails for Dermaseptin-J2: Sequence-Dependent Divergence Within the Dermaseptin Superfamily


Dermaseptins are not functionally interchangeable despite sharing a conserved signal peptide region and a common α-helical amphipathic scaffold. Within the superfamily, minute variations in mature peptide length (21–34 residues), net charge (+2 to +5), hydrophobic moment, and the distribution of polar vs. non-polar residues on opposing helical faces produce profound differences in antimicrobial spectrum, hemolytic activity, and therapeutic index [1]. For instance, the 28-residue Dermaseptin S4 lyses human erythrocytes at micromolar concentrations (HC₅₀ ≈ 1.4 μM), whereas the 34-residue Dermaseptin S1 is virtually non-hemolytic under identical assay conditions [2]. Dermaseptin-J2, at 26 amino acids with a distinct N-terminal motif (GLWK versus the ALWK of Dermaseptin S1 or the ALWM of Dermaseptin S4), occupies a unique sequence-space niche whose substitution with another family member cannot be assumed to preserve target activity, selectivity, or safety profile [3]. The quantitative evidence below establishes exactly where Dermaseptin-J2's measurable properties diverge from its closest analogs.

Dermaseptin-J2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Peptide Chain Length as a Determinant of Target Spectrum: Dermaseptin-J2 (26 aa) vs. Dermaseptin S1 (34 aa) and Dermaseptin S4 (28 aa)

Dermaseptin-J2 (26 residues) is significantly shorter than the prototypical Dermaseptin S1 (34 residues) and Dermaseptin S4 (28 residues). In the dermaseptin family, chain length directly governs the hydrophobic arc and the extent of membrane insertion, which in turn dictates the balance between antibacterial potency and mammalian cytotoxicity [1]. Shorter dermaseptin derivatives (e.g., the 13-mer K₄-S4(1-13)) retain antibacterial activity while exhibiting drastically reduced hemolysis compared to the full-length parent S4 (HC₅₀ increase from 1.4 μM to >100 μM) [2]. Dermaseptin-J2's 26-residue length places it in an intermediate range where antimicrobial potency may be preserved while the hemolytic risk observed with longer, more hydrophobic family members (notably Dermaseptin S4) is structurally mitigated. However, no direct hemolysis assay data for Dermaseptin-J2 itself have been published in the peer-reviewed literature as of the current evidence cutoff, and this differentiation rests on class-level structure-activity inference [3].

Structure-Activity Relationship Antimicrobial Peptide Engineering Peptide Length-Activity Correlation

Net Cationic Charge and Amphipathicity: Dermaseptin-J2 (+3) vs. Dermaseptin S4 (+4) and Dermaseptin S1 (+4)

Dermaseptin-J2 carries a net charge of +3 at physiological pH, contributed by three lysine residues and one free N-terminal amine, partially offset by a single glutamic acid residue [1]. In contrast, Dermaseptin S4 bears a net charge of +4 (four lysine residues, no acidic residues), and Dermaseptin S1 also carries a net charge of +4 [2]. Cationicity is a critical determinant of selective binding to negatively charged bacterial membranes over zwitterionic mammalian membranes. In the dermaseptin S4 series, increasing cationicity through Lys substitutions (e.g., K₄K₂₀-S4) enhanced antibacterial potency by up to 2 orders of magnitude but also increased hemolytic activity 2–3 fold against erythrocytes [3]. The slightly reduced net positive charge of Dermaseptin-J2 (+3 vs. +4) may confer a subtly different electrostatic binding profile, potentially lowering non-specific interactions with host cell membranes while maintaining sufficient affinity for anionic bacterial phospholipids. Direct comparative membrane-binding data for Dermaseptin-J2 are absent from the open literature; this differentiation is inferred from the well-established charge-selectivity relationship within the dermaseptin family [3][4].

Cationic Antimicrobial Peptide Membrane Selectivity Therapeutic Index

Predicted α-Helical Content and Amphipathic Architecture: Dermaseptin-J2 vs. Dermaseptin S4

Computational secondary structure prediction (DSSP algorithm) for Dermaseptin-J2 indicates 42.3% α-helical content, 7.7% β-strand, 26.9% coil, and 23.1% turn conformation in a simulated membrane environment [1]. The homologous Dermaseptin S4, by contrast, adopts approximately 60–70% α-helical content in trifluoroethanol (TFE) or lipid vesicle suspensions, as measured by circular dichroism spectroscopy [2]. The lower predicted helicity of Dermaseptin-J2 may reflect its shorter chain length and the presence of a helix-breaking glycine-rich central region (residues 9–18 contain four glycine residues: G⁹-I¹⁰-G¹¹-K¹²-L¹³-A¹⁴-G¹⁵-E¹⁶-A¹⁷-A¹⁸) [1]. In dermaseptin structure-activity studies, reduced helicity correlates with attenuated hemolytic activity while preserving antibacterial action, as the less rigid helix inserts more shallowly into zwitterionic mammalian membranes but still achieves sufficient depth in negatively charged bacterial bilayers [3]. This property positions Dermaseptin-J2 as a potentially more selective membrane-active peptide than the highly helical, hemolytic Dermaseptin S4.

Peptide Secondary Structure Circular Dichroism Membrane Insertion

pH-Dependent Folding Landscape: Dermaseptin-J2 Conformational Plasticity vs. Structural Rigidity of Dermaseptin S4 Analogs

A two-dimensional hydrophobic-polar (HP) folding analysis of Dermaseptin-J2 and nine of its single-site mutants demonstrated that the peptide's native state and minimal folding energy are sensitive to both environmental pH and the hydrophobicity assignment of glycine residues [1]. At pH 2, the wild-type Dermaseptin-J2 HP sequence adopted a distinct compact conformation with a minimal energy value that shifted by approximately 15–20% upon transition to pH 7, indicating a pH-triggered conformational rearrangement [1]. In contrast, Dermaseptin S4 and its derivatives exhibit relatively stable oligomeric states in solution, with aggregation behavior that is primarily concentration-dependent rather than pH-dependent [2]. This pH-responsive folding behavior of Dermaseptin-J2 suggests that its membrane activity may be conditionally modulated—for example, enhanced activity in the acidic microenvironment of infected or inflamed tissues (pH 5.5–6.5) while remaining comparatively inert at physiological pH 7.4. Such conditional activation is not a documented feature of the more constitutively active (and constitutively hemolytic) Dermaseptin S4 [2][3].

HP Folding Model pH-Dependent Conformation Peptide Aggregation

Class-Level Non-Hemolytic Profile of Dermaseptin-J2 Subfamily vs. Documented Hemolytic Activity of Dermaseptin S4

Among the dermaseptin superfamily, hemolytic activity is highly sequence-dependent. Dermaseptin S4 is the notable exception: it causes 50% hemolysis of human erythrocytes at concentrations as low as 1.4 μM [1]. The vast majority of other dermaseptins—including Dermaseptins S1, S5, and the Dermaseptin-1 subfamily (e.g., DShypo01 from *P. hypochondrialis*)—exhibit no detectable hemolysis at concentrations up to 53 μM [2]. Dermaseptin-J2 belongs to the non-S4 clade based on sequence homology and the absence of the hydrophobic poly-leucine motif (L¹⁰-L¹¹) that is critical for the hemolytic character of S4 [3]. While direct hemolysis assay data for Dermaseptin-J2 have not been published in a peer-reviewed journal, its structural classification within the non-hemolytic dermaseptin subgroup—supported by its shorter length (26 aa), lower net charge (+3 vs. +4 for S4), and lack of the S4-specific hydrophobic face determinants—strongly predicts a favorable safety profile that contrasts sharply with the hemolytic liability of Dermaseptin S4 [3][4]. Users for whom hemolytic risk is a critical selection criterion should consider Dermaseptin-J2 over Dermaseptin S4, with the caveat that confirmatory hemolysis testing in the end-user's experimental system is advised.

Hemolytic Activity Therapeutic Index Mammalian Cytotoxicity

Dermaseptin-J2 Application Scenarios: Research and Industrial Use Cases Anchored in Quantitative Differentiation Evidence


Antimicrobial Susceptibility Screening Panels for Gram-Positive and Gram-Negative Pathogens

Dermaseptin-J2 is suitable for inclusion in minimum inhibitory concentration (MIC) screening panels targeting multidrug-resistant (MDR) bacterial isolates. Its 26-residue length and +3 net charge position it as a comparator to both shorter (13-mer K₄-S4 derivatives) and longer (28-mer S4, 34-mer S1) dermaseptins, enabling structure-activity relationship (SAR) studies that correlate chain length and charge with Gram-positive vs. Gram-negative selectivity [1]. Based on class-level inference, Dermaseptin-J2 is predicted to exhibit MIC values in the low micromolar range against *Staphylococcus aureus*, *Pseudomonas aeruginosa*, and *Acinetobacter baumannii*, with a non-hemolytic profile that allows testing at concentrations up to at least 50 μM without confounding erythrocyte lysis [2]. Researchers characterizing the activity landscape of frog-derived AMPs should include Dermaseptin-J2 as a representative of the 26-residue, non-hemolytic clade.

Cancer Cell Cytotoxicity Screening with Reduced Hemolytic Background

Several dermaseptins have demonstrated selective cytotoxicity against human cancer cell lines (e.g., H157 non-small-cell lung carcinoma, MCF-7 breast adenocarcinoma, U251MG glioblastoma) at concentrations that spare normal human cells [3]. Dermaseptin-J2's predicted low hemolytic activity—supported by its classification outside the hemolytic S4 clade—makes it a candidate for anticancer peptide screening where distinguishing between genuine tumor-cell cytotoxicity and non-specific membrane lysis is critical [2]. Its pH-responsive folding behavior further suggests that activity may be enhanced in the acidic tumor microenvironment (pH 6.0–6.8), a property not shared by the constitutively active Dermaseptin S4 [4]. Investigators studying tumor-selective AMPs should prioritize Dermaseptin-J2 over hemolytic dermaseptins for assays requiring discrimination between membrane-active and receptor-mediated killing mechanisms.

Peptide Engineering and Rational Design: Scaffold for pH-Activatable Antimicrobials

The demonstrated pH-dependent folding landscape of Dermaseptin-J2—characterized by a shift in native-state HP conformation between pH 2 and pH 7—provides a rational starting point for engineering pH-activatable antimicrobial peptides [4]. The nine mutants analyzed in the HP folding study revealed that glycine hydrophobicity assignment and single-residue substitutions can alter the native state without affecting the global energy minimum, offering a design rule for tuning pH responsiveness [4]. Industrial users developing infection-site-activated peptide therapeutics can leverage Dermaseptin-J2 as a parent sequence for combinatorial mutagenesis screens aimed at maximizing activity at acidic infection pH while minimizing activity at physiological pH. This property is not available in Dermaseptin S4, whose activity and toxicity are relatively pH-independent [1].

Synergy and Combination Therapy Studies with Conventional Antibiotics

Dermaseptins are known to exhibit dramatic synergy when combined with other antimicrobial peptides or conventional antibiotics, in some cases achieving a 100-fold enhancement of potency over the activity of individual peptides [5]. Dermaseptin-J2, with its intermediate length (26 aa), moderate charge (+3), and non-hemolytic predicted profile, is an ideal partner peptide for systematic checkerboard and time-kill synergy assays with β-lactams, fluoroquinolones, or colistin against MDR Gram-negative pathogens [1]. Its lower hemolytic risk compared to Dermaseptin S4 allows combination testing at higher peptide concentrations, expanding the explorable synergy space. Procurement for combination therapy research is recommended over Dermaseptin S4 when erythrocyte compatibility in co-incubation experiments is required.

Quote Request

Request a Quote for Dermaseptin-J2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.